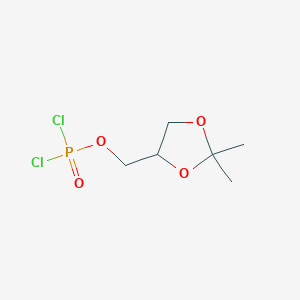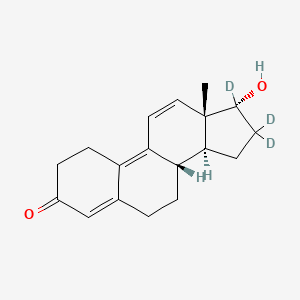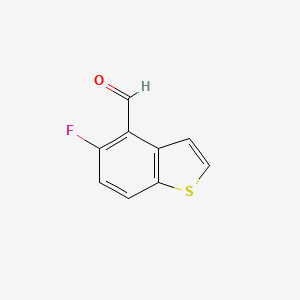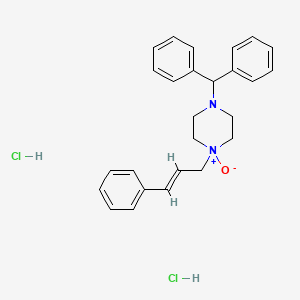
4-Chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dehydrochloromethyltestosterone (DHCMT). This compound is known for its use in doping control analysis and has been identified as a long-term metabolite of DHCMT
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol involves several steps, including hydrogenation, rearrangement, and hydroxylation. One approach to synthesizing this compound is through the isomerization of the 13-carbon configuration, followed by the construction of the 17β-hydroxymethyl-17α-methyl fragment . The synthesis can also involve the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The production process would require precise control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups and stereochemistry.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different biological activities and properties, making them of interest for further study and application .
Applications De Recherche Scientifique
4-Chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol involves its interaction with androgen receptors in the body. The compound binds to these receptors, leading to the activation of specific genes that promote muscle growth and other anabolic effects. The molecular targets and pathways involved include the androgen receptor signaling pathway and various downstream effectors that regulate protein synthesis and cellular growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dehydrochloromethyltestosterone (DHCMT): The parent compound from which 4-chloro-3-hydroxy-17-methyl-18-norandrost-13-ene-17-methanol is derived.
Clostebol Acetate: A related anabolic steroid with similar properties and applications.
Oxandrolone Metabolites: Compounds with similar anabolic-androgenic activities and used in doping control analysis.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct metabolic and biological properties. Its long-term detection in doping control makes it a valuable marker for identifying the use of anabolic steroids .
Propriétés
Formule moléculaire |
C20H31ClO2 |
|---|---|
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
(3R,4R,5R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C20H31ClO2/c1-19(11-22)9-7-13-12-3-4-16-18(21)17(23)8-10-20(16,2)15(12)6-5-14(13)19/h12,15-18,22-23H,3-11H2,1-2H3/t12-,15-,16-,17+,18+,19+,20+/m0/s1 |
Clé InChI |
UKCSGWKTDSXRLJ-IBLJLCKYSA-N |
SMILES isomérique |
C[C@@]1(CCC2=C1CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H]([C@@H]4Cl)O)C)CO |
SMILES canonique |
CC1(CCC2=C1CCC3C2CCC4C3(CCC(C4Cl)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)
![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)



![6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate](/img/structure/B13428622.png)

![(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13428635.png)
![1-[4-(4-Tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B13428640.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
![1-[(3S,5R,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B13428651.png)


